2-Cyanopropan-2-yl naphthalene-1-carbodithioate
Overview
Description
Synthesis Analysis
CTC is involved in various synthetic chemical processes. For example, it plays a role in the one-step synthesis of ethyl 2,3-dihydronaphtho [1,2-b]furan-2-carboxylate and ethyl 4′-oxospiro [cyclopropane-1,1′ (4′H)-naphthalene]-2′-carboxylate derivatives from substituted naphthalen-1-ols and ethyl 2,3-dibromopropanoate.Molecular Structure Analysis
The molecular formula of CTC is C15H13NS2 and it has a molecular weight of 271.4 g/mol .Chemical Reactions Analysis
CTC has been utilized in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for colorimetric sensing of fluoride anions. A derivative containing a 3,5-dinitrophenyl group exhibited a significant color transition from colorless to achromatic black in response to fluoride ions.Physical and Chemical Properties Analysis
CTC is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform. It has a refractive index of 1.621 and a density of 1.146 g/mL at 25 °C .Scientific Research Applications
Synthetic Chemistry
2-Cyanopropan-2-yl naphthalene-1-carbodithioate is involved in various synthetic chemical processes. For example, it plays a role in the one-step synthesis of ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate and ethyl 4′-oxospiro[cyclopropane-1,1′(4′H)-naphthalene]-2′-carboxylate derivatives from substituted naphthalen-1-ols and ethyl 2,3-dibromopropanoate (Arrault et al., 2001). These compounds are further aromatized, demonstrating the versatility of this compound in organic synthesis.
Colorimetric Sensing
This compound has been utilized in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for colorimetric sensing of fluoride anions. Specifically, a derivative containing a 3,5-dinitrophenyl group exhibited a significant color transition from colorless to achromatic black in response to fluoride ions, demonstrating its potential in naked-eye detection of fluoride in solutions (Younes et al., 2020).
Photophysical Studies
In photophysical research, related compounds such as 1-[6-(dimethylamino)naphthalen-2-yl]prop-2-en-1-one have been extensively studied. These studies focus on understanding the effects of various solvents on the emission properties of these probes, which are crucial in peptide and protein studies (Moreno Cerezo et al., 2001).
Material Science
The synthesis and characterization of polymers incorporating naphthalene derivatives, including those related to this compound, have been a subject of study. These polymers show potential for applications in metal ion detection and analysis (Jin et al., 2008).
Environmental Sciences
Compounds related to this compound have been studied in the context of environmental sciences, particularly in the efficient removal of pollutants like naphthalene-2-ol from aqueous solutions. This research highlights the potential environmental applications of these compounds in treating biologically recalcitrant pollutants in wastewater (Shao et al., 2016).
Pharmaceutical Research
In pharmaceutical research, derivatives of naphthalene, a core component of this compound, have been synthesized and evaluated for potential anticonvulsant activity. This demonstrates the compound's relevance in the development of new pharmaceuticals (Ghareb et al., 2017).
Properties
IUPAC Name |
2-cyanopropan-2-yl naphthalene-1-carbodithioate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NS2/c1-15(2,10-16)18-14(17)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZNFFVDQKJTHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)SC(=S)C1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587370 | |
Record name | 2-Cyanopropan-2-yl naphthalene-1-carbodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
488112-82-9 | |
Record name | 2-Cyanopropan-2-yl naphthalene-1-carbodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.